GS-9901 (CAS: 1640247-87-5) is a highly selective, second-generation, orally bioavailable inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). Structurally distinguished by a 2,4,6-triaminopyrimidine-5-carbonitrile hinge-binding motif and a halogenated quinazolinone core, it was specifically engineered to overcome the metabolic and chemical liabilities of first-generation PI3Kδ inhibitors. For procurement and material selection, GS-9901 serves as a premium benchmark compound, offering exceptionally low hepatic clearance, validated gastric stability, and a pharmacokinetic profile that reliably supports once-daily dosing in complex preclinical models[1].
Substituting GS-9901 with first-generation PI3Kδ inhibitors (such as idelalisib) or unoptimized pyridine-quinazolinone analogs introduces severe experimental and formulation risks. Older analogs frequently suffer from rapid aldehyde oxidase-mediated degradation and high N-1 basicity, leading to rapid quinazolinone ring-opening in acidic environments like the stomach. This chemical instability forces researchers to rely on twice-daily dosing regimens and complex, pH-buffered formulations to maintain therapeutic exposures. Procuring the exact GS-9901 structure ensures absolute evasion of aldehyde oxidase metabolism and guarantees the low-pH stability required for reproducible, once-daily oral administration without formulation artifacts [1].
The incorporation of a 2,4,6-triaminopyrimidine-5-carbonitrile motif in GS-9901 fundamentally alters its metabolic fate compared to earlier purine-based inhibitors. While previous compounds were heavily afflicted by aldehyde oxidase-mediated metabolism, resulting in high clearance rates, GS-9901 eliminates this liability entirely. Quantitative profiling demonstrates a predicted human hepatocyte clearance (CLpr hHep) of just 0.05 L/h/kg, falling well below the 0.2 L/h/kg threshold required for once-daily dosing [1].
| Evidence Dimension | Predicted human hepatocyte clearance (CLpr hHep) |
| Target Compound Data | 0.05 L/h/kg |
| Comparator Or Baseline | >0.2 L/h/kg (First-generation aldehyde oxidase-susceptible analogs) |
| Quantified Difference | >4-fold reduction in hepatic clearance |
| Conditions | In vitro human hepatocyte clearance assay |
Guarantees prolonged systemic exposure, allowing researchers to transition from burdensome twice-daily dosing to a highly reproducible once-daily oral regimen.
Unoptimized pyridine-containing PI3Kδ inhibitors degrade rapidly at low pH due to protonation-mediated quinazolinone ring opening. GS-9901 solves this by utilizing small electron-withdrawing groups (5-chloro, 8-fluoro) to reduce the N-1 basicity of the quinazolinone ring. Under harsh acidic conditions (pH 2.0 at 40°C), GS-9901 maintains a robust half-life of 20 hours, representing an approximately 7-fold improvement in chemical stability over its unsubstituted precursors [1].
| Evidence Dimension | Chemical degradation half-life (T1/2) at pH 2.0 |
| Target Compound Data | 20 hours |
| Comparator Or Baseline | ~2.8 hours (Unsubstituted pyridine-quinazolinone precursors) |
| Quantified Difference | ~7-fold increase in acidic stability |
| Conditions | Aqueous solution at pH 2.0, 40°C |
Ensures the active pharmaceutical ingredient survives gastric transit intact, minimizing the need for complex enteric coatings during preclinical formulation development.
Achieving maximum PI3Kδ inhibition at trough concentrations without triggering pan-PI3K toxicities (such as insulin resistance via PI3Kα) is a major procurement requirement. GS-9901 delivers an exceptionally clean profile, with a PI3Kδ IC50 of 1.0 nM. It exhibits >100-fold selectivity over PI3Kβ (100 nM), >190-fold over PI3Kγ (190 nM), and >750-fold over PI3Kα (750 nM). This distinct selectivity window prevents the confounding metabolic and off-target effects routinely observed with less optimized pan-PI3K inhibitors [1].
| Evidence Dimension | Kinase IC50 selectivity margins |
| Target Compound Data | 750-fold selectivity for δ over α (1.0 nM vs 750 nM) |
| Comparator Or Baseline | Pan-PI3K inhibitors (narrow or non-existent selectivity margins) |
| Quantified Difference | Complete isolation of PI3Kδ signaling pathways |
| Conditions | Biochemical kinase inhibition assays |
Allows procurement teams to source a tool compound that isolates PI3Kδ-specific immune responses without triggering confounding off-target metabolic toxicity.
Because of its validated evasion of aldehyde oxidase metabolism and exceptionally low hepatocyte clearance (0.05 L/h/kg), GS-9901 is the premier reference standard for establishing baseline pharmacokinetics in novel immunomodulator development. It is specifically procured to validate once-daily (q.d.) oral dosing models in rodents and dogs, serving as a positive control for sustained target coverage [1].
The compound's engineered resistance to acid-catalyzed quinazolinone ring opening (T1/2 = 20 h at pH 2.0) makes it an ideal active pharmaceutical ingredient (API) proxy for formulation scientists. It is highly recommended for use in testing unbuffered solid oral dosage forms, ensuring that the API remains intact during simulated or in vivo gastric transit without the need for specialized enteric coatings [1].
In complex disease models such as collagen-induced arthritis (CIA) or lymphoma xenografts, off-target kinase inhibition can skew survival and efficacy data. GS-9901's >750-fold selectivity for PI3Kδ over PI3Kα ensures that researchers can achieve >90% target inhibition at trough levels without inducing the hyperglycemia or insulin disruption commonly associated with broader PI3K inhibitors [1].